molecular formula C4H5N3O B7767435 6-amino-1H-pyrimidin-4-one

6-amino-1H-pyrimidin-4-one

Cat. No.: B7767435
M. Wt: 111.10 g/mol
InChI Key: HFMLLTVIMFEQRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with malonic acid derivatives, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of 4-Amino-6-hydroxypyrimidine may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidine oxides , depending on the reagents and conditions used .

Scientific Research Applications

4-Amino-6-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxypyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 6-Amino-1H-pyrimidin-4-one
  • 4-Hydroxy-6-aminopyrimidine
  • 6-Aminopyrimidin-4-ol

Comparison: 4-Amino-6-hydroxypyrimidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

6-amino-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLLTVIMFEQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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